11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound has been studied for its potential antioxidant and anxiolytic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various methods. One common approach involves the microwave-assisted synthesis using silica-supported fluoroboric acid as a catalyst. This method has been shown to produce the compound in good yields . Another method involves the use of propylphosphonic anhydride (T3P®) as a coupling agent in a three-component reaction with o-phenylenediamine, dimedone, and aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous flow chemistry platforms for the synthesis of benzodiazepines has been explored, which could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been studied for various scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other benzodiazepine derivatives.
Medicine: The compound has shown potential as an antioxidant and anxiolytic agent in in vivo studies.
Industry: Its antioxidant properties make it a candidate for use in formulations requiring oxidative stability.
Mechanism of Action
The mechanism of action of 11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA A receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Oxazepam: Another benzodiazepine used for the treatment of anxiety.
Lorazepam: Commonly prescribed for anxiety and insomnia.
Uniqueness
11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the hydroxyphenyl group, which contributes to its antioxidant properties. Additionally, its synthesis using microwave-assisted methods and T3P®-mediated reactions highlights its versatility in chemical synthesis .
Properties
IUPAC Name |
6-(4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-13-10-8-12(9-11-13)19-18-16(6-3-7-17(18)23)20-14-4-1-2-5-15(14)21-19/h1-2,4-5,8-11,19-22H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAAVEZPPABTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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